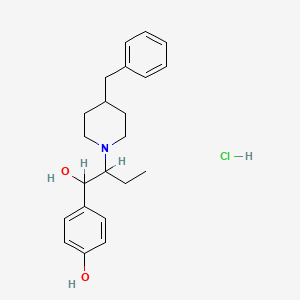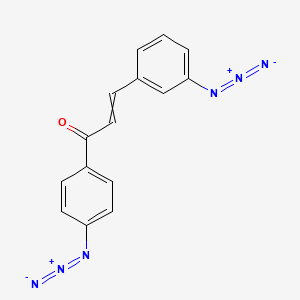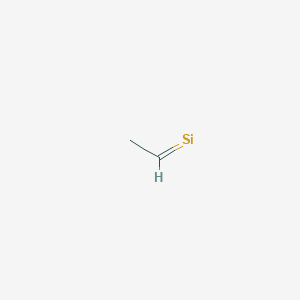
Silapropylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylidenesilane is an organosilicon compound characterized by a silicon atom double-bonded to a carbon atom, which is further bonded to two hydrogen atoms and an ethyl group. This unique structure imparts distinct chemical properties and reactivity patterns, making it an interesting subject of study in organic and inorganic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: Ethylidenesilane can be synthesized through various methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. For example, the reaction of vinylsilane with ethylene in the presence of a platinum catalyst can yield ethylidenesilane.
Dehydrogenative Coupling: This method involves the coupling of silanes with alkenes, often facilitated by transition metal catalysts such as palladium or platinum.
Industrial Production Methods: While specific industrial production methods for ethylidenesilane are not extensively documented, the principles of hydrosilylation and dehydrogenative coupling can be scaled up for industrial applications, leveraging continuous flow reactors and optimized catalyst systems to enhance yield and efficiency.
化学反应分析
Types of Reactions: Ethylidenesilane undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can convert ethylidenesilane into silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Functionalized silanes with diverse organic groups.
科学研究应用
Ethylidenesilane finds applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Biology: Research into silicon-based life forms and silicon’s role in biological systems occasionally employs ethylidenesilane.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its reactivity and ability to form stable silicon-carbon bonds.
作用机制
The mechanism by which ethylidenesilane exerts its effects involves its ability to participate in various chemical reactions due to the presence of the silicon-carbon double bond. This bond can interact with different molecular targets, facilitating reactions such as hydrosilylation, oxidation, and substitution. The pathways involved often include the formation of reactive intermediates, such as silyl radicals or cations, which drive the reaction forward.
相似化合物的比较
Ethylidenesilane can be compared with other similar compounds, such as:
Ethylidenephosphine: Similar in structure but contains a phosphorus atom instead of silicon.
Ethanethial: Contains a sulfur atom in place of silicon.
Propylene: A hydrocarbon with a similar carbon-carbon double bond but lacks the silicon atom.
Uniqueness: Ethylidenesilane’s uniqueness lies in its silicon-carbon double bond, which imparts distinct reactivity and stability compared to its carbon, phosphorus, or sulfur analogs. This makes it particularly valuable in the synthesis of organosilicon compounds and materials.
By understanding the properties, preparation methods, reactions, and applications of ethylidenesilane, researchers can harness its potential in various scientific and industrial fields.
属性
分子式 |
C2H4Si |
|---|---|
分子量 |
56.14 g/mol |
InChI |
InChI=1S/C2H4Si/c1-2-3/h2H,1H3 |
InChI 键 |
SPKGZBZQTFFWBR-UHFFFAOYSA-N |
规范 SMILES |
CC=[Si] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


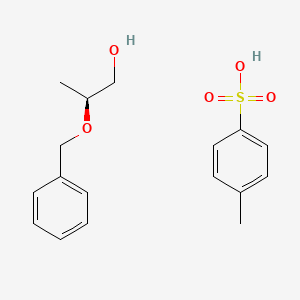
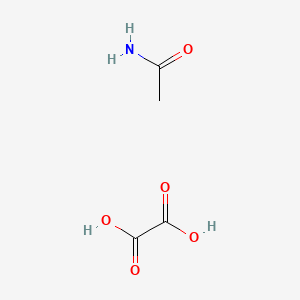
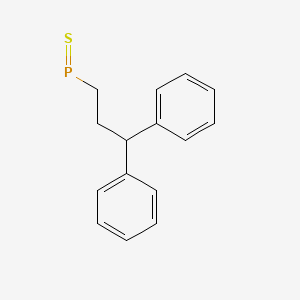
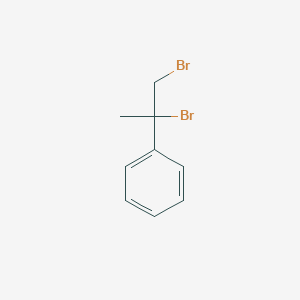

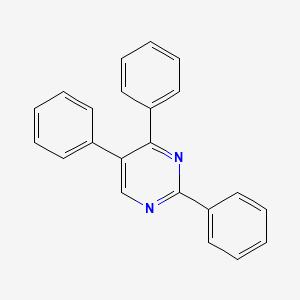
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
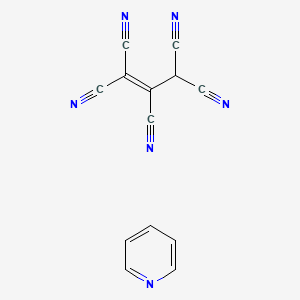
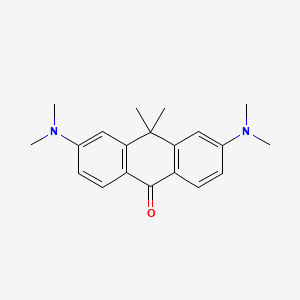
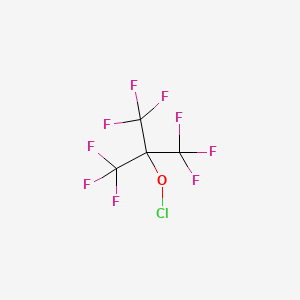
![1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone](/img/structure/B14678734.png)
